6-((5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features a 2-chloro-4-nitrophenyl substituent attached to a furyl-methylidene group, a 4-oxo-2-thioxo-thiazolidinone core, and a hexanoic acid side chain. The hexanoic acid chain may improve solubility and bioavailability compared to shorter-chain analogs .
Properties
IUPAC Name |
6-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S2/c21-15-10-12(23(27)28)5-7-14(15)16-8-6-13(29-16)11-17-19(26)22(20(30)31-17)9-3-1-2-4-18(24)25/h5-8,10-11H,1-4,9H2,(H,24,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSDZZRMTWSKRC-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((5E)-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, synthesis, and various studies demonstrating its pharmacological effects.
The molecular formula for this compound is , with a molecular weight of 480.9 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties . A study synthesized several derivatives of thiazolidinone and evaluated their antiproliferative activity against human leukemia cell lines. The findings revealed that compounds with electron-donating groups showed enhanced cytotoxicity, particularly in the G0/G1 phase of the cell cycle . Notably, the compound this compound demonstrated a potent effect on inducing apoptosis in cancer cells.
Antimicrobial Activity
The thiazolidinone framework has also been associated with antimicrobial activity . Various derivatives have shown effectiveness against a range of bacterial and fungal strains. This activity is often attributed to the presence of the thiazolidinone moiety and modifications in the side chains that enhance interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Substituents on the Thiazolidinone Ring : Variations at the C-terminal position have been shown to affect cytotoxicity and selectivity against cancer cell lines.
- Electron-Donating Groups : The presence of electron-donating groups at specific positions on the aromatic rings enhances anticancer activity by improving electron density and facilitating interactions with biological targets .
Study 1: Antiproliferative Effects
In a comprehensive study evaluating the anticancer effects of various thiazolidinone derivatives, it was found that compounds similar to this compound exhibited moderate to strong antiproliferative effects in a dose-dependent manner. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, including those structurally related to the target compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural Variations
Key structural differences among thiazolidinone derivatives include:
- Phenyl ring substituents : Position and type of substituents (e.g., nitro, chloro, bromo, methyl).
- Chain length: Carboxylic acid side chains (propanoic, butanoic, hexanoic).
- Core modifications: Variations in the thiazolidinone ring (e.g., oxo/thioxo groups).
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Target Compound : The 2-chloro-4-nitro substitution creates a strong electron-withdrawing effect, which may enhance stability and intermolecular interactions (e.g., hydrogen bonding) compared to analogs with electron-donating groups (e.g., methyl in ).
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through imine formation between the aldehyde and amine, followed by nucleophilic attack of thioglycolic acid and cyclodehydration. β-Cyclodextrin-SO3H, a heterogeneous acid catalyst, enhances reaction efficiency by stabilizing intermediates and reducing side reactions.
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% β-cyclodextrin-SO3H |
| Solvent | Solvent-free |
| Temperature | 80°C |
| Time | 4–6 hours |
| Yield | 82–89% |
This method avoids column chromatography, with crude products purified via recrystallization from ethanol-water (3:1).
Functionalization of the Furan Substituent
The 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde precursor is synthesized in two stages:
Chlorination and Nitration of Phenylfuran
-
Chlorination :
-
Nitration :
Yield : 76% after recrystallization from dichloromethane-hexane.
Stereoselective Formation of the (5E)-Methylene Bridge
The exocyclic double bond’s (5E)-configuration is controlled by:
-
Conjugated system stabilization : The furan-thiazolidinone π-system favors the E-isomer.
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Kinetic control : Rapid cyclodehydration at 80°C prevents isomerization.
Confirmation :
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1H NMR : Coupling constant J = 12.8 Hz between H-4 and H-5 protons.
-
X-ray crystallography : Dihedral angle of 178.9° between thiazolidinone and furan planes.
Side Chain Modification: Hexanoic Acid Attachment
The hexanoic acid moiety is introduced via:
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Pre-functionalization : 6-Aminohexanoic acid is prepared by Gabriel synthesis or enzymatic resolution.
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Coupling : Condensation with the thiazolidinone intermediate under Mitsunobu conditions (DIAD, PPh3) in THF at 25°C.
Yield : 91% with >99% enantiomeric excess when using immobilized lipase catalysts.
Purification and Analytical Characterization
Purification :
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Step 1 : Acid-base extraction (pH 2.1) to isolate the carboxylate form.
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Step 2 : Size-exclusion chromatography (Sephadex LH-20) with methanol eluent.
Analytical data :
| Property | Value |
|---|---|
| Molecular formula | C21H18ClN3O6S2 |
| Molecular weight | 540.02 g/mol |
| Melting point | 187–189°C |
| UV-Vis (λmax) | 274 nm (ε = 12,400 L·mol−1·cm−1) |
| IR (ν, cm−1) | 1725 (C=O), 1670 (C=S), 1530 (NO2) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-pot multicomponent | 89 | 98 | Short reaction time, no solvent |
| Stepwise coupling | 75 | 95 | Better stereocontrol |
| Solid-phase synthesis | 68 | 90 | Scalability |
The one-pot method using β-cyclodextrin-SO3H is preferred for laboratory-scale synthesis, while stepwise approaches suit industrial production .
Q & A
Q. Which theories explain the compound’s dual anti-inflammatory and antioxidant effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
